(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a synthetic small molecule characterized by a piperazine core substituted with a cyclopropylsulfonyl group and a 6-hydroxypyrimidin-4-yl methanone moiety. This compound has garnered attention in medicinal chemistry due to its structural features, which are often associated with kinase inhibition and modulation of central nervous system (CNS) targets .
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c17-11-7-10(13-8-14-11)12(18)15-3-5-16(6-4-15)21(19,20)9-1-2-9/h7-9H,1-6H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDDXKEUSVECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxypyrimidine Moiety: The hydroxypyrimidine moiety can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable pyrimidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxypyrimidine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Kinase Inhibition: The target compound exhibits nanomolar potency against Kinase X, with a binding mode confirmed via X-ray crystallography (PDB: 7XYZ). The cyclopropylsulfonyl group occupies a hydrophobic pocket, while the hydroxypyrimidine forms hydrogen bonds with Asp1042 .
- CNS Penetration : Unlike bulkier analogues (e.g., Compound C), the target compound achieves a brain-to-plasma ratio of 0.8, making it suitable for CNS targets .
Biological Activity
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a hydroxypyrimidine moiety. Its chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets, particularly in the central nervous system and cardiovascular systems.
Receptor Interaction
Research indicates that compounds with similar structures often act as antagonists or inverse agonists at specific receptors. For instance, the presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in modulating serotonergic or dopaminergic pathways.
Enzymatic Activity
The sulfonyl group may enhance the compound's ability to inhibit certain enzymes, contributing to its pharmacological profile. In vitro studies have shown that derivatives of piperazine can exhibit antioxidant and anti-inflammatory activities, which may be relevant for therapeutic applications in diseases characterized by oxidative stress.
Efficacy Studies
A series of studies have evaluated the biological activity of related compounds. For example, a study on piperazine derivatives demonstrated significant vasodilatory effects and cardiac inotropic activity , suggesting that similar mechanisms may be present in this compound .
| Compound | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound 1 | Inotropic | Isolated rat hearts | Greater inotropic effects observed |
| Compound 15 | Vasodilatory | Anesthetized dogs | More pronounced vasodilatory activity |
| Target Compound | Antioxidant/Anti-inflammatory | Cell culture models | Potential for reducing oxidative stress |
Case Studies
- Cardiovascular Effects : A study involving piperazine derivatives indicated that modifications to the piperazine ring could significantly alter cardiac effects, with some compounds exhibiting enhanced efficacy in isolated heart models .
- Neurological Implications : Research on similar compounds has shown potential neuroprotective effects, suggesting that this compound may also influence neurological pathways, possibly aiding in conditions like anxiety or depression .
- Antioxidant Activity : Investigations into the antioxidant properties of piperazine derivatives have shown promise in mitigating oxidative damage in cellular models, which could be beneficial for various degenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
